molecular formula C10H8O4 B8309335 6-hydroxy-2H-chromene-3-carboxylic acid

6-hydroxy-2H-chromene-3-carboxylic acid

Cat. No.: B8309335
M. Wt: 192.17 g/mol
InChI Key: VBHVAOHRNSIOAI-UHFFFAOYSA-N
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Description

6-Hydroxy-2H-chromene-3-carboxylic acid is a chromene derivative characterized by a hydroxyl group at the 6-position of the fused benzene ring and a carboxylic acid moiety at the 3-position of the pyran ring. These analogs are pivotal in medicinal chemistry due to their bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

6-hydroxy-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4,11H,5H2,(H,12,13)

InChI Key

VBHVAOHRNSIOAI-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The electronic and steric properties of substituents significantly influence the physicochemical and biological behavior of chromene-3-carboxylic acid derivatives. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Chromene-3-Carboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR)
6-Hydroxy-2H-chromene-3-carboxylic acid 6-OH C₁₀H₈O₅ 208.16 Not reported Hypothetical: δ ~9.3 (s, OH), 164–168 (C=O)
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CHCC Acid) 6-Cl, 7-OH, 2-oxo C₁₀H₅ClO₅ 240.60 Not reported δ 9.34 (s, OH), 164.78 (C=O)
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 6-Br, 2-oxo C₁₀H₅BrO₄ 269.05 200 IR: 1771 cm⁻¹ (C=O)
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid 6-OCH₃, 2-oxo C₁₁H₈O₅ 220.18 165–166 δ 3.85 (s, OCH₃), IR: 1745 cm⁻¹ (C=O)
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 6-Cl, 8-Cl, 2-oxo C₁₀H₄Cl₂O₄ 259.04 Not reported ¹H-NMR: δ 8.0–7.2 (aromatic)

Key Observations :

  • Electron-Withdrawing Groups (Cl, Br) : Halogenation at position 6 increases molecular weight and often elevates melting points (e.g., 200°C for 6-bromo derivative vs. 165°C for 6-methoxy analog ).
  • Hydroxyl vs.
  • 2-Oxo vs. 2H : The presence of a ketone (2-oxo) stabilizes the chromene ring via conjugation, as seen in IR spectra (C=O stretches at 1745–1771 cm⁻¹ ).

Spectral and Analytical Data

  • NMR Trends : Aromatic protons in 6-substituted derivatives resonate between δ 7.2–9.3, with downfield shifts for hydroxyl or electron-withdrawing groups .
  • Mass Spectrometry : Molecular ion peaks ([M−H]⁻) are consistent with theoretical values (e.g., m/z 239.03429 for 3-oxo-3H-benzo[f]chromene-2-carboxylic acid ).

Preparation Methods

Classical Condensation Methods

The Knoevenagel condensation represents a foundational approach for synthesizing 6-hydroxy-2H-chromene-3-carboxylic acid. This method typically involves the reaction of salicylaldehyde derivatives with β-keto esters under acidic or basic conditions. For instance, methyl-6-(benzyloxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carboxylate was synthesized via benzylation of a precursor followed by hydrazide formation . Key steps include:

  • Benzylation : Treatment of 3a (2 g, 7.566 mmol) with benzyl bromide (1.553 g, 9.080 mmol) in dimethylformamide (DMF) at 0°C, yielding an 81.67% product after cold-water filtration .

  • Hydrazide Formation : Refluxing intermediates with 80% hydrazine hydrate in ethanol (80°C, 10 hours) to form carbohydrazides .

While this method is reliable, it often requires prolonged reaction times (>12 hours) and generates stoichiometric waste. Yields for related chromene derivatives range from 54% to 93%, depending on substituent effects .

Transition-Metal-Catalyzed C–H Activation

A redox-neutral synthesis leveraging rhodium(III) catalysis was developed to overcome limitations of classical methods. This approach utilizes N-phenoxyacetamides and methyleneoxetanones in a solvent-controlled [3 + 3] annulation . Key advantages include:

  • Mechanistic Novelty : The reaction proceeds via a Rh(III)–Rh(V)–Rh(III) cycle, with α-methylene-β-lactone serving as a three-carbon synthon .

  • Optimized Conditions : Using 5 mol% Rh catalyst in dioxane at 120°C for 3–12 hours achieves yields up to 87% .

This method eliminates the need for pre-functionalized substrates and offers excellent regioselectivity. However, the reliance on precious metal catalysts raises cost and sustainability concerns.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool for accelerating chromene-carboxylic acid synthesis. A study optimized the production of 6-bromochromone-2-carboxylic acid using MW-assisted steps :

  • Step 1 : Reaction of 5′-bromo-2′-hydroxyacetophenone with diethyl oxalate and sodium methoxide in dioxane (120°C, 20 minutes).

  • Step 2 : Acidic hydrolysis with HCl (6 M, 120°C, 40 minutes) to yield the carboxylic acid .

Optimization Parameters :

ParameterOptimal ValueYield Impact
BaseMeONa87% yield
SolventDioxane+25% vs. THF
Temperature120°C98% purity

This method reduces reaction times from hours to minutes and enhances reproducibility. Derivatives with methoxy substituents achieved yields up to 93% .

Biocatalytic Preparation

A patent-pending enzymatic route employs alkene reductases (ERED-16323 or ERED-1663) for asymmetric synthesis of (R)-6-hydroxychroman-3-carboxylic acid . Key features include:

  • Substrate Conversion : Concentrations up to 500 g/L of substrate were tolerated, with >99% enantiomeric excess (e.e.) .

  • Reaction Setup : Phosphate buffer (pH 7.0) with NADP+ cofactor and glucose dehydrogenase, incubated at 30°C for 24–48 hours .

Advantages :

  • Eliminates heavy metal catalysts.

  • Scalable for industrial production (patent claims >200 g/L substrate loading) .

Nitro Reduction-Hydrolysis Pathway

A two-step nitro-to-hydroxy conversion was reported in a 2017 patent :

  • Nitro Reduction : 6-Nitrocoumarin treated with hydrazine hydrate and FeCl₃·6H₂O in alcohol/DMF, yielding 6-aminocoumarin (83.24% yield) .

  • Diazotization-Hydrolysis : Reaction with NaNO₂/H₂SO₄ followed by hydrolysis to 6-hydroxycoumarin .

Conditions :

  • Step 1: 80–100°C, 2 hours.

  • Step 2: Sulfuric acid (50%, 0–5°C), 1 hour.

This method is cost-effective but requires careful control of diazonium intermediate stability.

Comparative Analysis of Synthetic Methods

MethodYield RangeTimeStereoselectivityScalability
Classical Condensation54–93%12–24 hrsLowModerate
Rh-Catalyzed C–H75–87%3–12 hrsHighLow
Microwave-Assisted64–93%1–2 hrsModerateHigh
Biocatalytic>90%24–48 hrs>99% e.e.High
Nitro Reduction80–83%3–4 hrsNoneModerate

Q & A

Q. What are the established synthetic routes for 6-hydroxy-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves oxidation of 6-hydroxy-2H-chromene-3-carbaldehyde derivatives. A common approach uses sodium perchlorate (NaClO₄) in aqueous solution with sodium bisulfite (NaHSO₃) to oxidize the aldehyde group to a carboxylic acid . For example, derivatives like 4-oxo-4H-chromene-3-carboxylic acid are synthesized via this route, achieving yields of 46–94% depending on substituents (Table 1). Optimization includes adjusting reaction time, temperature (e.g., reflux in dichloromethane), and stoichiometry of oxidizing agents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Table 1: Representative Yields of Chromene Derivatives

SubstituentYield (%)Conditions
6-Bromo76.9NaHSO₃, DCM, 24 h
6-Methoxy46.0NaClO₄, H₂O, reflux
6-Methyl94.0NaHSO₃, EtOH, 12 h

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

  • IR Spectroscopy : Confirms carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/carboxylic acid protons (broad signals at δ 10–12 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~165–175 ppm) and chromene ring carbons .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX programs refine structures with R factors < 0.1) .

Q. What physicochemical properties influence its reactivity and stability?

Methodological Answer:

  • Acidity : The carboxylic acid group has a pKa ~2.5–4.2 (similar to benzoic acid, influenced by electron-withdrawing substituents) .
  • Solubility : Polar solvents (e.g., DMSO, methanol) enhance solubility due to hydrogen bonding.
  • Thermal Stability : Decomposition occurs above 200°C, requiring storage at 2–8°C in inert atmospheres .

Q. Table 2: Comparative pKa Values of Carboxylic Acids

CompoundpKaReference
Benzoic acid4.2
Chloroacetic acid2.86
6-Hydroxy-chromene acid~3.5*Estimated
*Estimated based on substituent effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer: Discrepancies often arise from:

  • Reaction Conditions : Variations in solvent purity, catalyst loading, or oxidation time (e.g., 6-methoxy derivatives show lower yields due to steric hindrance) .
  • Analytical Calibration : Standardize NMR referencing (e.g., TMS at 0 ppm) and validate IR peak assignments using computational tools (e.g., DFT simulations).
  • Reproducibility : Conduct triplicate experiments and compare with literature protocols (e.g., NaHSO₃ vs. NaClO₄ efficiency) .

Q. What crystallographic strategies are employed for structural elucidation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMF disolvate systems) . Use SHELXL for refinement, achieving R factors < 0.05 by optimizing hydrogen atom positions and thermal parameters .
  • Twinned Data Analysis : Apply SHELXPRO to handle pseudo-merohedral twinning, common in chromene derivatives due to planar symmetry .

Q. How can computational modeling predict acid-base behavior or reactivity?

Methodological Answer:

  • pKa Prediction : Use QSPR models (Quantitative Structure-Property Relationships) incorporating Hammett constants (σ) for substituent effects .
  • Reactivity Simulations : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

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